2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHPTRVTZGOWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397254 |

Source

|

| Record name | 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866782-01-6 |

Source

|

| Record name | β-(2-Chlorophenyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenyl)-2-(morpholin-4-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the versatile chemical intermediate, 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This compound holds significant potential in pharmaceutical and chemical research, particularly in the development of novel therapeutic agents for neuropharmacology and oncology.[1] This document outlines a step-by-step synthetic protocol, rooted in established chemical principles, and provides a thorough analysis of the expected spectroscopic data for the final compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a multifaceted compound with significant applications in the pharmaceutical and chemical research sectors.[1] Its unique structure, which incorporates a morpholine ring, enhances its capacity to interact with biological systems, positioning it as a valuable candidate for drug discovery and medicinal chemistry.[1] The strategic placement of the 2-chlorophenyl group further modulates its electronic and steric properties, influencing its binding affinity and selectivity for various biological targets. Researchers have explored its potential in designing novel therapeutic agents, particularly in the realms of neuropharmacology and oncology, due to its ability to modulate receptor activity and influence signaling pathways.[1]

This guide will delineate a robust and reproducible synthetic pathway to access this valuable molecule, followed by a detailed discussion of the analytical techniques required to confirm its identity, purity, and structural integrity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The key disconnection lies at the C-N bond between the ethylamine backbone and the morpholine ring, pointing towards a nucleophilic substitution or a reductive amination approach. A plausible and efficient forward synthesis can be envisioned starting from the readily available precursor, 2-amino-1-(2-chlorophenyl)ethanol.

The proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-1-(2-chlorophenyl)ethanol | ≥98% | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Triethylamine (Et₃N) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |

| Brine | Saturated Aqueous Solution | Laboratory Prepared |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Step-by-Step Synthesis

Step 1: Activation of the Hydroxyl Group of 2-Amino-1-(2-chlorophenyl)ethanol

The hydroxyl group of the starting material is a poor leaving group and requires activation to facilitate nucleophilic substitution. Conversion to the corresponding alkyl chloride is a common and effective strategy.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-1-(2-chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude intermediate, 1-(2-chlorophenyl)-2-chloroethylamine, which can be used in the next step without further purification.

-

Step 2: Nucleophilic Substitution with Morpholine

The activated intermediate readily undergoes nucleophilic substitution by morpholine to yield the target compound.

-

Procedure:

-

In a round-bottom flask, dissolve the crude 1-(2-chlorophenyl)-2-chloroethylamine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add morpholine (2.5 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution. The excess morpholine acts as both a nucleophile and a scavenger for the liberated HCl.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethylamine, and morpholine protons. Based on data for N-substituted morpholines, the chemical shifts can be predicted.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.20 - 7.50 | Multiplet | 4H |

| Methine proton (-CH-) | 3.50 - 3.70 | Triplet | 1H |

| Methylene protons (-CH₂-NH₂) | 2.80 - 3.00 | Multiplet | 2H |

| Morpholine protons (-N-CH₂-) | 2.40 - 2.60 | Multiplet | 4H |

| Morpholine protons (-O-CH₂-) | 3.60 - 3.80 | Multiplet | 4H |

| Amine protons (-NH₂) | 1.50 - 2.50 | Broad singlet | 2H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic carbons | 125 - 140 |

| Methine carbon (-CH-) | 65 - 70 |

| Methylene carbon (-CH₂-NH₂) | 40 - 45 |

| Morpholine carbons (-N-CH₂-) | 50 - 55 |

| Morpholine carbons (-O-CH₂-) | 65 - 70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

-

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.[4][5]

-

C-H Stretching (Aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

-

N-H Bending: A characteristic absorption for primary amines is expected in the range of 1650-1580 cm⁻¹.[4][5]

-

C-N Stretching: The C-N stretching of the aliphatic amine and morpholine ring will appear in the 1250-1020 cm⁻¹ region.[4][6]

-

C-O Stretching: A strong band corresponding to the C-O-C stretch of the morpholine ring is expected around 1115 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The molecular weight of this compound (C₁₂H₁₇ClN₂O) is 240.73 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 240, along with an isotope peak (M+2) at m/z 242 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

-

Predicted Fragmentation Pattern: The fragmentation of morpholine-containing compounds often involves the cleavage of the morpholine ring.[7] Key fragment ions could arise from the loss of the morpholino group or cleavage of the ethylamine side chain.

Conclusion

This technical guide has detailed a plausible and efficient synthetic route for the preparation of this compound, a compound of significant interest in medicinal chemistry. The proposed methodology is based on well-established chemical transformations, ensuring its practicality and reproducibility in a laboratory setting. Furthermore, a comprehensive characterization protocol has been outlined, providing the necessary analytical framework to verify the structure and purity of the synthesized molecule. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities for pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. wikieducator.org [wikieducator.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a synthetic compound featuring a core structure that has garnered interest within the fields of neuropharmacology and oncology. While detailed mechanistic studies on this specific molecule are not extensively available in public literature, its structural motifs, particularly the morpholine ring and the chlorophenyl group, suggest a potential for interaction with various biological targets. This guide synthesizes information from analogous compounds and the known pharmacological activities of its constituent chemical features to propose a putative mechanism of action. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, potentially through interactions with receptors and transporters.[1] This document aims to provide a foundational understanding for researchers and professionals in drug development by outlining the likely pharmacological profile and suggesting experimental pathways for its validation.

Introduction: The Emerging Profile of a Versatile Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[2] Its incorporation into a wide array of therapeutic agents, ranging from anticancer drugs to central nervous system (CNS) modulators, underscores its versatility.[2][3] The compound this compound combines this heterocyclic amine with a chlorophenyl group, a common feature in CNS-active drugs that can influence receptor binding and membrane permeability.

This guide will explore the potential mechanisms through which this compound may exert its biological effects, drawing parallels with structurally related compounds and the known pharmacology of its chemical components. The primary focus will be on its potential interactions with neurotransmitter systems, given the prevalence of the 2-phenylethylamine backbone in many neuroactive compounds.

Proposed Mechanism of Action: A Focus on Neuromodulation

While direct evidence is pending, the structure of this compound strongly suggests a potential interaction with monoamine neurotransmitter systems. This hypothesis is primarily based on the activity of a closely related and more extensively studied analog, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine (VUF 6002), which has been shown to interact with serotonin receptors and the dopamine transporter.

Primary Target Hypothesis: Monoamine Transporters

The core 2-phenylethylamine structure is a classic pharmacophore for ligands of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The presence of the 2-chloro substitution on the phenyl ring and the bulky morpholine group at the 2-position would likely modulate the affinity and selectivity for these transporters.

It is plausible that this compound acts as an inhibitor of one or more of these transporters, leading to an increase in the synaptic concentration of the respective neurotransmitters. This action is the cornerstone of many antidepressant and psychostimulant drugs.

Secondary Target Considerations: G-Protein Coupled Receptors (GPCRs)

Beyond transporters, many 2-phenylethylamine derivatives exhibit affinity for various GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors. The morpholine and chlorophenyl moieties can contribute to the binding affinity and functional activity (agonist, antagonist, or inverse agonist) at these receptors. For instance, various morpholine-containing compounds have been identified as antagonists for different GPCRs.

A comprehensive understanding of the mechanism of action would necessitate screening this compound against a panel of CNS-related GPCRs to identify any significant interactions.

Downstream Signaling Pathways

Should this compound prove to be a modulator of monoamine transporters or GPCRs, its effects would be transduced through a variety of downstream signaling pathways.

Hypothesized Signaling Cascade for Monoamine Transporter Inhibition

Caption: Putative signaling cascade following inhibition of monoamine transporters.

Pharmacological Effects: Extrapolations and Predictions

Based on the proposed mechanism of action, this compound could exhibit a range of pharmacological effects, primarily impacting the central nervous system.

| Potential Pharmacological Effect | Underlying Proposed Mechanism | Therapeutic Area of Interest |

| Antidepressant-like Activity | Inhibition of serotonin and/or norepinephrine reuptake. | Major Depressive Disorder, Anxiety Disorders |

| Psychostimulant Effects | Inhibition of dopamine and/or norepinephrine reuptake. | Attention-Deficit/Hyperactivity Disorder (ADHD), Narcolepsy |

| Antipsychotic Potential | Antagonism at dopamine D2 and/or serotonin 5-HT2A receptors. | Schizophrenia, Bipolar Disorder |

| Anticancer Activity | Modulation of signaling pathways relevant to cancer cell proliferation and survival. | Oncology |

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a systematic experimental approach is necessary.

In Vitro Characterization

-

Receptor and Transporter Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of monoamine transporters and CNS-related GPCRs.

-

Methodology: Radioligand binding assays using cell membranes expressing the target of interest. A broad panel, such as the Eurofins SafetyScreen, would be highly informative.

-

-

Functional Assays:

-

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists/inhibitors) at the identified binding targets.

-

Methodology:

-

For Transporters: Neurotransmitter uptake assays using synaptosomes or cell lines expressing the specific transporter.

-

For GPCRs: Second messenger assays (e.g., cAMP, calcium flux) or reporter gene assays in recombinant cell lines.

-

-

Experimental Workflow for In Vitro Characterization

Caption: Step-wise approach for in vitro characterization of the compound.

In Vivo and Ex Vivo Studies

Should in vitro studies reveal a promising profile, further investigation in animal models would be warranted to understand the compound's physiological effects and confirm its mechanism of action in a more complex biological system.

-

Pharmacokinetic Profiling:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Administration of the compound to rodents followed by analysis of plasma and brain tissue concentrations over time.

-

-

Behavioral Pharmacology:

-

Objective: To assess the in vivo effects of the compound in animal models relevant to its proposed mechanism of action.

-

Methodology:

-

For Antidepressant Effects: Forced swim test, tail suspension test.

-

For Psychostimulant Effects: Locomotor activity assays.

-

For Antipsychotic Effects: Prepulse inhibition of the startle reflex.

-

-

-

Ex Vivo Target Engagement:

-

Objective: To confirm that the compound interacts with its intended target in the brain at pharmacologically relevant doses.

-

Methodology: Administration of the compound to animals, followed by ex vivo autoradiography or binding assays on brain tissue to measure target occupancy.

-

Conclusion and Future Directions

This compound represents a chemical entity with considerable potential for modulating neurobiological pathways. While this guide presents a putative mechanism of action centered on monoamine systems, it is imperative that these hypotheses are rigorously tested through the experimental workflows outlined. The insights gained from such studies will be crucial in determining the true therapeutic potential of this compound and guiding future drug development efforts. Further exploration into its effects on other biological systems, including those relevant to oncology, is also warranted given the broad applicability of the morpholine scaffold.

References

biological activity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Derivatives

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, prized for its advantageous physicochemical, metabolic, and biological properties.[1] When incorporated into a 2-phenylethylamine backbone, particularly with a strategic 2-chloro substitution on the phenyl ring, it gives rise to the this compound scaffold. This structure is not merely a synthetic curiosity; it represents a "privileged scaffold" that serves as a versatile foundation for developing novel therapeutic agents.[2] Its unique three-dimensional arrangement and electronic properties allow it to interact with a variety of biological targets, positioning it as a promising lead structure in neuropharmacology and oncology.[2]

This guide, intended for researchers and drug development professionals, provides a deep dive into the synthesis, biological activities, and therapeutic potential of this specific class of derivatives. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects.

The Core Molecular Architecture: A Structural Rationale

The therapeutic potential of this scaffold stems from the synergistic contribution of its three key components:

-

The Morpholine Moiety: This six-membered heterocycle, containing both an ether and an amine functional group, is a frequent feature in approved drugs.[3] Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1]

-

The 2-Chlorophenyl Group: The chlorine atom at the ortho position of the phenyl ring is a critical modification. It enhances the lipophilicity of the molecule, which can facilitate passage across biological membranes, including the blood-brain barrier. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, influencing its interaction with receptor surfaces and potentially altering its metabolic profile.

-

The Ethylamine Linker: This flexible two-carbon chain serves as the crucial spacer, connecting the bulky phenyl and morpholine groups. Its conformational freedom allows the molecule to adopt the optimal orientation required for high-affinity binding to its biological targets.

Synthesis and Structural Verification: From Blueprint to Molecule

The construction of these derivatives is reliably achieved through established synthetic organic chemistry methodologies. A prevalent and efficient approach is reductive amination.

General Synthetic Pathway: Reductive Amination

The most common method involves the reaction of a substituted ketone with an amine in the presence of a reducing agent.[4] For the title scaffold, this translates to the reductive amination of 2-(2-chlorophenyl)ethanone with morpholine, followed by subsequent reactions to introduce the amine functionality.

A representative workflow is outlined below:

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example for synthesizing a derivative such as 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, adapted from established methodologies.[4]

Objective: To synthesize the target compound via a two-step reductive amination and purification process.

Materials:

-

2-(2-chlorophenyl)ethanone

-

Morpholine

-

Pyridine-3-methanol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step A: Imine Formation and First Reduction:

-

In a round-bottom flask, dissolve 2-(2-chlorophenyl)ethanone (1.0 eq) and morpholine (1.1 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Causality Check: The stepwise addition of the reducing agent at low temperature controls the exothermic reaction and prevents side reactions, ensuring a higher yield of the desired secondary amine intermediate.

-

-

Step B: Second Reductive Amination (Example Derivatization):

-

To the crude mixture from Step A, add pyridine-3-methanol (1.1 eq).

-

Repeat the process of cooling to 0°C and slowly adding sodium borohydride (1.5 eq).

-

Allow the reaction to proceed overnight at room temperature.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol under reduced pressure.

-

Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Causality Check: The aqueous work-up removes inorganic salts and water-soluble impurities. Washing with sodium bicarbonate neutralizes any acidic residues, and the brine wash helps to break up emulsions, ensuring a clean separation of the organic phase.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final compound.

-

Structural Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure and confirm the connectivity of atoms.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure in solid state, when suitable crystals can be obtained.[4]

Spectrum of Biological Activity and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated a compelling range of biological activities, primarily centered on neuropharmacology but also showing promise in other therapeutic areas.[2]

Primary Area: Neuropharmacology

The structural similarity of this scaffold to endogenous neurotransmitters like dopamine and serotonin makes it a prime candidate for interacting with the central nervous system. Research has shown that these compounds can modulate the activity of key proteins involved in neurotransmission.[2][4]

Mechanism of Action: Monoamine Transporter Interaction

A key mechanism of action for these derivatives is their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[4] By binding to these transporters, they can inhibit the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This mechanism is the foundation for the therapeutic effects of many antidepressant and anti-anxiety medications.

Caption: Proposed mechanism: Inhibition of monoamine reuptake.

Therapeutic Implications:

-

Depression and Anxiety: By modulating serotonin and dopamine levels, these compounds are being explored as potential new medications for treating neurological disorders like depression and anxiety.[4]

-

Addiction: The interaction with the dopamine transporter suggests a potential role in developing treatments for addiction.[4]

Emerging Areas of Investigation

Beyond neuropharmacology, the versatile nature of the morpholine scaffold points to other potential applications.

-

Oncology: The core structure is being used as a starting point for designing novel anticancer agents.[2] While specific data on this derivative is emerging, the broader class of morpholine derivatives has well-documented antitumor activities.[3][4]

-

Antimicrobial Activity: Studies have indicated that certain derivatives possess antimicrobial properties, making them potential candidates for developing new treatments for infectious diseases.[4]

Summary of Biological Properties

| Biological Activity | Target/Mechanism | Potential Application | Reference |

| Neuropharmacological | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibition. | Depression, Anxiety, Addiction | [4] |

| Antitumor | Modulation of oncogenic signaling pathways (under investigation). | Cancer Therapy | [2][4] |

| Antimicrobial | Disruption of microbial cell processes (under investigation). | Infectious Diseases | [4] |

Safety and Toxicological Profile

Preliminary toxicological data for some derivatives, such as 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, suggest a low acute toxicity profile in animal models, with LD50 values reported in the range of 2000 to 5000 mg/kg in rodents.[4] However, as with any chemical entity in development, a thorough toxicological assessment is crucial. Chronic exposure studies are necessary to evaluate potential long-term effects on organ systems like the liver and kidneys.[4] Researchers must adhere to established safety guidelines for handling and disposal as outlined by regulatory agencies.[4]

Future Directions and Conclusion

The this compound scaffold represents a highly fertile ground for therapeutic innovation. Its proven interaction with high-value targets in the central nervous system, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring substitutions and exploring alternatives to the morpholine ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Off-Target Effects: A comprehensive screening against a panel of receptors and enzymes to ensure target selectivity and minimize potential side effects.

-

In Vivo Efficacy Studies: Moving beyond in vitro assays to robust animal models of disease to validate the therapeutic potential of lead compounds.

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, plausible synthetic routes with mechanistic insights, potential applications, and essential safety protocols.

Introduction and Core Compound Identity

This compound is a substituted ethylamine derivative featuring a 2-chlorophenyl group and a morpholine moiety. Its structural complexity makes it a valuable building block in the synthesis of novel, biologically active molecules.[1] The presence of the morpholine ring often enhances aqueous solubility and metabolic stability, while the chlorophenyl group provides a scaffold for diverse interactions with biological targets. This compound is primarily utilized in research and development, particularly in the fields of neuropharmacology and oncology, where it serves as a precursor for designing therapeutic agents that can modulate receptor activity and key signaling pathways.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

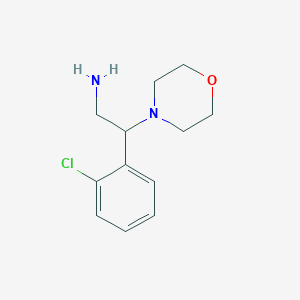

CAS Number: 866782-01-6[1]

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

A summary of the key physical, chemical, and handling properties is provided below. This data is essential for experimental design, storage, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 866782-01-6 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [1][2] |

| Molecular Weight | 240.73 g/mol | [1][2] |

| Appearance | Viscous liquid | [1] |

| Purity | ≥ 97% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Experimental Protocol

Mechanistic Rationale and Proposed Pathway

The proposed synthesis involves a two-step process starting from 2-amino-1-(2-chlorophenyl)ethan-1-one. The causality behind this choice is the commercial availability of related precursors and the reliability of the chosen reactions.

-

Nucleophilic Substitution: The first step involves the reaction of the α-amino ketone with a suitable leaving group precursor (e.g., after conversion to an α-bromo ketone) with morpholine. This SN2 reaction forms the key intermediate, 1-(2-chlorophenyl)-2-morpholinoethan-1-one.

-

Reductive Amination: The resulting ketone intermediate is then converted to the final primary amine. This is achieved via the formation of an imine or a related intermediate with an ammonia source, which is subsequently reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.[3][5]

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical reactions. Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 1-(2-chlorophenyl)-2-morpholinoethan-1-one (Intermediate)

-

To a solution of 2-bromo-1-(2-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) at 0°C, add morpholine (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate ketone.

Step 2: Reductive Amination to this compound (Final Product)

-

In a round-bottom flask, dissolve the intermediate ketone (1.0 eq) and ammonium acetate (NH₄OAc, 10 eq) in anhydrous methanol (MeOH, 0.1 M).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent.

-

Basify the solution with 6M sodium hydroxide (NaOH) to a pH of >12.

-

Extract the product with dichloromethane (DCM, 3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product via flash column chromatography to obtain the desired viscous liquid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with typical acceptance criteria being ≥97%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation, confirming the connectivity of protons and carbons, including the characteristic signals for the morpholine and chlorophenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement that corresponds to C₁₂H₁₇ClN₂O.

Pharmacological Context and Research Applications

This compound is primarily a tool for discovery and development, acting as a sophisticated building block for more complex molecules.

-

Pharmaceutical Development: Its structure is of interest for creating novel therapeutic agents. It has been explored for its potential in developing medications for neurological disorders, owing to its ability to interact with specific receptors in the brain.[1] The framework is also suitable for generating libraries of compounds for screening in oncology, where morpholine-containing drugs have shown promise.

-

Biochemical Research: As a stable amine, it can be used as a tool compound or a precursor to probes for studying enzyme activity and receptor binding kinetics.[1] Its ability to serve as a scaffold allows for systematic modifications to probe structure-activity relationships (SAR) in drug discovery campaigns.

Caption: Conceptual role in modulating a generic cell signaling pathway.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions for related chloro-aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 0-8°C.[1]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. As a versatile building block in medicinal chemistry and neuropharmacology, rigorous confirmation of its molecular structure is paramount.[1] This document outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By detailing the causality behind experimental choices and presenting predicted data, this guide serves as a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity and purity of this compound.

Introduction and Molecular Structure

This compound is a substituted phenethylamine derivative featuring a chiral center. Its molecular formula is C₁₂H₁₇ClN₂O with a molecular weight of 240.73 g/mol .[1] The molecule's structure, comprised of a 2-chlorophenyl ring, an ethylamine backbone, and a morpholine moiety, presents distinct features that are readily identifiable by a combination of spectroscopic methods. Understanding the contribution of each structural component to the overall spectral data is the cornerstone of unambiguous identification.

The structural integrity of this molecule is critical for its intended use in pharmaceutical development, where it may serve as a precursor for agents targeting neurological disorders by interacting with specific receptors.[1] Therefore, a multi-faceted analytical approach is not just recommended but necessary for quality control and regulatory compliance.

Caption: 2D structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are highly dependent on their local electronic environment.[4] This "chemical shift" provides a detailed map of the molecule's structure.[5]

Proton (¹H) NMR Spectroscopy

Causality of Experimental Choices: The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is critical. It dissolves the analyte without producing large solvent signals that would otherwise obscure the signals from the compound of interest.[6] Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with most organic proton signals.

Predicted ¹H NMR Spectrum: The structure suggests a complex but interpretable spectrum. Protons are grouped based on their chemical environment; protons in identical environments are "chemically equivalent" and give rise to a single signal.[7]

-

Aromatic Region (δ 7.0-7.5 ppm): The 2-chlorophenyl group will exhibit four distinct signals. The ortho-substitution pattern breaks the symmetry, leading to a complex multiplet pattern for the four aromatic protons.

-

Methine Proton (C¹⁰-H) (δ ~3.5-4.0 ppm): This single proton is attached to a chiral center and is deshielded by its proximity to the aromatic ring and two nitrogen atoms. It will likely appear as a triplet or a doublet of doublets due to coupling with the adjacent methylene protons (C¹¹-H₂).

-

Methylene Protons (C¹¹-H₂) (δ ~2.8-3.2 ppm): These two protons are adjacent to the chiral center and the primary amine. They are diastereotopic, meaning they are not chemically equivalent and could potentially show separate signals, each split by the methine proton, likely appearing as a multiplet.

-

Morpholine Protons (δ ~2.4-3.8 ppm): The morpholine ring contains eight protons. The four protons on carbons adjacent to the oxygen (C², C⁶) will be deshielded and appear further downfield (δ ~3.6-3.8 ppm) compared to the four protons on carbons adjacent to the nitrogen (C³, C⁵) (δ ~2.4-2.7 ppm). Due to the chair conformation of the ring, these often appear as two complex multiplets.

-

Amine Protons (N¹²-H₂) (δ ~1.5-2.5 ppm, broad): The two protons on the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, and the signal can sometimes exchange with trace water in the solvent, leading to further broadening or disappearance.

Table 1: Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplet (m) | 4H |

| C¹⁰-H (Methine) | 3.5 - 4.0 | Triplet (t) or dd | 1H |

| C²-H₂, C⁶-H₂ (Morpholine) | 3.6 - 3.8 | Multiplet (m) | 4H |

| C¹¹-H₂ (Methylene) | 2.8 - 3.2 | Multiplet (m) | 2H |

| C³-H₂, C⁵-H₂ (Morpholine) | 2.4 - 2.7 | Multiplet (m) | 4H |

| N¹²-H₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

Experimental Protocol: ¹H NMR

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the spectrum using a standard pulse sequence on a 300 MHz or higher field instrument.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS.

Carbon-13 (¹³C) NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectra are typically acquired using broadband proton decoupling. This collapses the carbon-proton coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying interpretation.[8]

Predicted ¹³C NMR Spectrum: The molecule has 12 carbon atoms. Due to molecular asymmetry, all 12 carbons are expected to be in unique chemical environments and thus produce 12 distinct signals.[9][10]

-

Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbon bearing the chlorine atom (ipso-carbon) will be in the δ 130-135 ppm range, while the carbon attached to the ethylamine chain will be around δ 140 ppm. The other four aromatic carbons will appear between δ 125-130 ppm.

-

Aliphatic Region (δ 40-80 ppm): Six signals are expected from the ethylamine and morpholine carbons.

-

The carbons adjacent to the morpholine oxygen (C², C⁶) will be the most deshielded, appearing around δ 67-70 ppm.[11]

-

The chiral methine carbon (C¹⁰) will be next, influenced by the ring and two nitrogens, expected around δ 60-65 ppm.

-

The carbons adjacent to the morpholine nitrogen (C³, C⁵) are expected around δ 50-55 ppm.

-

The methylene carbon of the ethylamine chain (C¹¹) will appear around δ 40-45 ppm.

-

Table 2: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~133 |

| Aromatic C-C¹⁰ | ~140 |

| Aromatic C-H (x4) | 125 - 130 |

| C², C⁶ (Morpholine O-CH₂) | 67 - 70 |

| C¹⁰ (Methine) | 60 - 65 |

| C³, C⁵ (Morpholine N-CH₂) | 50 - 55 |

| C¹¹ (Methylene) | 40 - 45 |

Experimental Protocol: ¹³C NMR

-

Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of CDCl₃.

-

Place the sample in the spectrometer.

-

Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.[12] For this analysis, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that protonates the basic amine or morpholine nitrogen, yielding a prominent pseudomolecular ion [M+H]⁺, without causing extensive premature fragmentation.[13][14]

Expected Mass Spectrum:

-

Pseudomolecular Ion [M+H]⁺: The base peak is expected at m/z 241.7. Due to the natural isotopic abundance of chlorine, a characteristic A+2 peak ([M+2+H]⁺) will be observed at m/z 243.7 with an intensity of approximately one-third of the A peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 241.7 ion would reveal characteristic fragments. The most likely cleavage points are the bonds alpha to the nitrogen atoms, as this leads to the formation of stable carbocations or iminium ions.[15][16]

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS.

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 241.7 | Pseudomolecular ion (³⁵Cl) |

| [M+2+H]⁺ | 243.7 | Isotopic peak for ³⁷Cl |

| Fragment A | 211.7 | [M+H - CH₂NH₂]⁺ |

| Fragment B | 154.1 | [M+H - Morpholine]⁺ |

| Fragment C | 125.0 | [Chlorotropylium ion]⁺ |

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.

-

Acquire the full scan mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[17] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[18] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and provides high-quality spectra of liquids and solids.[19][20]

Predicted IR Spectrum: The key functional groups in the molecule will give rise to characteristic absorption bands.

-

N-H Stretch (Amine): A moderate, two-pronged absorption between 3300-3400 cm⁻¹ is characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and morpholine groups) appear just below 3000 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, sharp absorption band around 1115-1125 cm⁻¹ is a key indicator of the ether linkage within the morpholine ring.

-

C-N Stretch (Amine/Morpholine): These stretches typically appear in the 1250-1020 cm⁻¹ range and may overlap with other signals.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretches within the phenyl ring.

-

C-Cl Stretch: A moderate to strong absorption in the 750-780 cm⁻¹ range is indicative of the ortho-disubstituted chlorophenyl group.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Primary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1450 - 1600 | C=C Bending | Aromatic Ring |

| 1115 - 1125 | C-O-C Stretch | Ether (Morpholine) |

| 750 - 780 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of the viscous liquid sample directly onto the crystal surface.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.[21] The absorption of UV or visible light promotes an electron from a lower energy orbital (HOMO) to a higher energy one (LUMO).[22] For this molecule, the 2-chlorophenyl ring is the primary chromophore responsible for UV absorption.

Predicted UV-Vis Spectrum: The benzene ring exhibits characteristic π → π* transitions. For substituted benzenes, these typically result in two main absorption bands.[22]

-

Primary Band (E-band): An intense absorption is expected at a wavelength (λ_max) around 210-220 nm.

-

Secondary Band (B-band): A less intense absorption with fine structure is expected around 260-270 nm. The chlorine substituent may cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~215 | π → π* (E-band) | Chlorophenyl Ring |

| ~265 | π → π* (B-band) | Chlorophenyl Ring |

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the sample solution from approximately 190 nm to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Analytical Workflow: A Self-Validating System

No single technique provides absolute structural proof. True analytical trustworthiness comes from the convergence of data from orthogonal methods. The workflow below illustrates how these techniques integrate to form a self-validating system for the structural confirmation of this compound.

Caption: Integrated workflow demonstrating the synergy of spectroscopic techniques for structural validation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 21. microbenotes.com [microbenotes.com]

- 22. repository.up.ac.za [repository.up.ac.za]

solubility and stability of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Introduction: A Strategic Overview

In the landscape of modern drug discovery, particularly within neuropharmacology and oncology, the molecule this compound has emerged as a compound of significant interest.[1] Its potential to modulate key biological pathways makes it a valuable scaffold for therapeutic development. However, the journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability.

This guide serves as a technical deep-dive into the core methodologies for assessing the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in the practical realities of pharmaceutical development, where robust data is paramount for informed decision-making. We will explore not just the "how" but the "why" behind each experimental choice, ensuring a framework that is both scientifically rigorous and strategically sound.

The structure of this compound (Figure 1) presents several features that inform our investigation:

-

The Morpholine Ring: This heterocyclic moiety is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles.[2][3][4][5] Its nitrogen atom provides a site for protonation, contributing to pH-dependent solubility.

-

Primary and Tertiary Amines: The presence of both a primary ethylamine and the tertiary amine within the morpholine ring makes the molecule susceptible to oxidative degradation.[6][7]

-

The 2-Chlorophenyl Group: This aromatic, halogenated ring can influence lipophilicity and may be a site for photolytic degradation.

Understanding these structural elements is fundamental to designing meaningful experiments that predict the molecule's behavior in physiological environments and under various storage conditions.

Part 1: Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can halt the development of an otherwise potent compound. We will dissect the two primary forms of solubility measurement: kinetic and thermodynamic, each providing unique insights at different stages of the drug development pipeline.

Rationale for Method Selection

For early-stage discovery, a high-throughput kinetic solubility assay is invaluable for rapidly screening compounds. It measures the concentration of a compound in solution after precipitating from a DMSO stock, reflecting the conditions of many biological assays. In contrast, for lead optimization and pre-formulation, the gold-standard thermodynamic solubility assay, typically the shake-flask method, is essential.[2] It determines the true equilibrium solubility of the crystalline solid in a given medium, providing definitive data for formulation and biopharmaceutical modeling.

Experimental Protocol 1: Kinetic Solubility by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to rapidly assess the solubility of a compound upon its introduction from a concentrated organic solvent stock into an aqueous buffer, mimicking its use in many in vitro biological screens.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, achieving a final nominal concentration of 100 µM. Mix thoroughly.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle agitation to allow for precipitation.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method. A suitable method would involve a C18 stationary phase and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

Diagram: Kinetic Solubility Assessment Workflow

Caption: Workflow for kinetic solubility determination.

Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This method measures the saturation concentration of a compound in a specific solvent at equilibrium, providing the most accurate and relevant value for biopharmaceutical classification.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous media (e.g., deionized water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample as needed and quantify the concentration using a validated analytical method, such as HPLC-UV.[8]

Diagram: Thermodynamic Solubility Assessment Workflow

Caption: Workflow for thermodynamic solubility determination.

Data Presentation: Solubility Profile

The results from these assays should be compiled into a clear, concise table for easy interpretation and comparison.

| Parameter | pH 5.0 Buffer | pH 7.4 Buffer | Deionized Water |

| Kinetic Solubility (µM) | Expected: High | Expected: Moderate | Expected: High |

| Thermodynamic Solubility (µg/mL) | Expected: >100 | Expected: 10-100 | Expected: >100 |

Note: Expected values are based on the typical behavior of basic compounds containing a morpholine moiety.

Part 2: Stability Profiling via Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability.[9] By subjecting the compound to harsh conditions, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop stability-indicating analytical methods.[7][10]

Rationale for Stress Condition Selection

The choice of stress conditions is dictated by the chemical structure of this compound and ICH guidelines.[9]

-

Acid/Base Hydrolysis: To test the stability of the molecule to pH extremes, which it might encounter in the gastrointestinal tract or certain formulations.

-

Oxidation: The presence of primary and tertiary amines makes the molecule a prime candidate for oxidative degradation, a common pathway for drug metabolism and degradation.[6][7]

-

Photolysis: To assess the impact of light exposure during manufacturing and storage, particularly relevant for the chlorophenyl group.

-

Thermal Stress: To evaluate the effect of elevated temperatures that might occur during processing or shipment.

Experimental Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, aiming for a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[11]

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.[7][12]

-

Thermal Degradation: Store the solution at 60°C for 7 days in the dark.

-

Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact parent drug from all major degradation products. A photodiode array (PDA) detector is recommended to assess peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation: Stability Profile Summary

The data should be tabulated to clearly indicate the molecule's lability under each stress condition.

| Stress Condition | Observation | % Degradation | Number of Major Degradants |

| 0.1 M HCl, 60°C | Expected: Minor degradation | <10% | 1-2 |

| 0.1 M NaOH, RT | Expected: Minor degradation | <10% | 1-2 |

| 3% H₂O₂, RT | Expected: Significant degradation | >15% | Multiple |

| Thermal, 60°C | Expected: Stable | <5% | 0-1 |

| Photolytic | Expected: Potential for minor degradation | 5-10% | 1-2 |

Note: Expected outcomes are based on the known reactivity of the compound's functional groups.

Conclusion and Strategic Implications

This technical guide outlines a robust, field-proven framework for the comprehensive evaluation of the . The morpholine ring is anticipated to confer favorable aqueous solubility, particularly at lower pH values, which is advantageous for oral absorption. However, the presence of amine functionalities signals a potential vulnerability to oxidative degradation.[6][7]

The data generated from these studies are not merely academic; they are actionable intelligence. The solubility profile directly informs the strategy for formulation development, guiding the selection of excipients and delivery systems. The stability data, particularly the degradation pathways identified, are crucial for defining appropriate storage conditions, packaging, and shelf-life, ensuring the safety and efficacy of the final drug product.[10] By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can build a comprehensive data package to confidently advance promising molecules like this compound through the development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. rjptonline.org [rjptonline.org]

- 8. benchchem.com [benchchem.com]

- 9. ijsdr.org [ijsdr.org]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. benchchem.com [benchchem.com]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Interactions

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone technology, providing unparalleled insights into the molecular interactions that govern therapeutic efficacy.[1] This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a versatile scaffold compound with significant potential in neuropharmacology and oncology.[2] We will navigate the complete computational workflow, from initial structure preparation and molecular docking to the complexities of all-atom molecular dynamics simulations and binding free energy calculations. This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural protocol, but the critical scientific reasoning that underpins each decision in the modeling cascade. By integrating established methodologies with field-proven insights, this guide serves as a self-validating framework for the robust computational assessment of small molecule-protein interactions.

Introduction: The Compound and the Challenge

This compound is a chemical entity of growing interest. Its structure, which combines a chlorophenyl group with a morpholine ring, suggests a capacity for diverse interactions within biological systems, making it a compelling candidate for therapeutic development.[2] The primary challenge in harnessing its potential lies in identifying its specific protein targets and elucidating the precise mechanism of binding at an atomic level. Computational modeling provides a direct path to address this challenge, offering a means to predict and analyze these interactions with high fidelity, thereby accelerating the drug discovery pipeline.[3][4]

This guide will use a hypothetical yet representative target, the human Dopamine D2 Receptor (DRD2), a G-protein coupled receptor implicated in numerous neurological processes and a common target for neuropsychiatric drugs. This choice allows us to explore a realistic and complex modeling scenario.

Foundational Data Curation and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data. Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.[1]

Ligand Structure Acquisition and Parameterization

The journey begins with obtaining a reliable three-dimensional structure of our ligand, this compound.

Experimental Protocol: Ligand Preparation

-

Obtain 3D Coordinates: The ligand structure can be sourced from chemical databases like ZINC or PubChem.[5][6][7] For this guide, we will assume retrieval from the ZINC database, which provides molecules in a "ready-to-dock" 3D format.[7][8][9]

-

Protonation State and Tautomerism: Ensure the ligand is in its most likely protonation state at physiological pH (typically ~7.4). Tools like Avogadro can be used to add hydrogens and verify the structure.[10]

-

Force Field Parameterization (Critical Step): Molecular dynamics simulations require a set of parameters that describe the potential energy of the molecule (a force field). While standard force fields like CHARMM contain parameters for common biomolecules (proteins, lipids), they do not inherently include parameters for novel, drug-like molecules.[11][12][13] We must generate these parameters. The CHARMM General Force Field (CGenFF) is an excellent tool for this purpose, designed to be compatible with the CHARMM force fields for biomolecules.[14][15]

-

Upload the ligand structure (in .mol2 format) to the CGenFF server.

-

The server returns a topology file (.str or .itp for GROMACS) containing all the necessary bond, angle, dihedral, and non-bonded parameters for the ligand.

-

Causality Insight: The accuracy of the entire simulation hinges on the quality of these ligand parameters. CGenFF uses an analogy-based approach, transferring parameters from well-characterized chemical groups. Any parameters with high penalty scores should be carefully validated, as they indicate a lower confidence in the parameter assignment.

Protein Target Preparation

We will use an experimentally determined structure of the DRD2 receptor from the Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[16][17][18][19][20]

Experimental Protocol: Receptor Preparation

-

Select a PDB Entry: Choose a high-resolution crystal structure of the target protein. For our example, we might select a PDB entry of DRD2 in complex with a known antagonist.

-

Clean the PDB File: The raw PDB file often contains non-essential molecules such as co-crystallized ligands, ions, and water molecules that are not part of the core protein structure. These should be removed unless they are known to be critical for structural integrity or binding.

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally, ensuring correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at the chosen pH.

-

Handle Missing Residues/Loops: Some PDB structures may have missing residues, often in flexible loop regions. These can be modeled using homology modeling or loop prediction servers, although for initial docking studies, their absence may be tolerated if they are distant from the binding site.

Workflow I: Molecular Docking for Pose Prediction

Molecular docking serves as our first computational filter. It predicts the preferred orientation (the "pose") of a ligand when bound to a protein and provides an initial estimate of binding affinity.[3][21][22][23] We will utilize AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[24][25][26]

Docking Methodology

The core of docking involves two components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to rank the generated poses.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the cleaned protein (.pdb) and the prepared ligand (.mol2 or .pdb) files into the .pdbqt format using AutoDockTools.[26][27] This format includes atomic charges and atom type definitions required by Vina.

-

Define the Search Space (Grid Box): Specify a three-dimensional grid box that encompasses the putative binding site on the receptor. The dimensions of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the name of the output file.

-